molecular formula C5H9ClN2O B613172 3,4-Dehydro-L-proline amide hydrochloride CAS No. 64869-59-6

3,4-Dehydro-L-proline amide hydrochloride

Cat. No. B613172
CAS RN: 64869-59-6
M. Wt: 148.59
InChI Key: NRDOQMABVJRPFF-WCCKRBBISA-N
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Description

3,4-Dehydro-L-proline is used to prepare morpholinyl-4-piperidinylacetic acid derivatives as potent oral active VLA-4 antagonist . It is also a β-Proline analog used as agonists at the strychnine-sensitive glycine receptor . It is used as a substrate and inhibitor of various enzymes .


Synthesis Analysis

The synthesis of a discovery library of 80 3,4-dehydroproline amides was achieved in a four-step reaction sequence from easily accessible 3-aminoallene-3-carboxylate methyl esters .


Molecular Structure Analysis

The molecular formula of 3,4-Dehydro-L-proline amide hydrochloride is C5H9ClN2O . The InChI code is 1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1 .


Chemical Reactions Analysis

Amide coupling reactions using polystyrene-carbodiimide (PS-carbodiimide) and 1-hydroxybenzotriazole (HOBt) under microwave irradiation led to 3,4-dehydroproline amides that were obtained in purities greater than 85% by LC/MS/ESLD after scavenging the excess HOBt on a silica-bound carbonate SPE cartridge .


Physical And Chemical Properties Analysis

The molecular weight of 3,4-Dehydro-L-proline amide hydrochloride is 148.59 . It is recommended to store it at 0-8°C .

Scientific Research Applications

Inhibitor of Amino Acid Transporters

3,4-Dehydro-L-proline is used in the synthesis of diverse multi-functionalized pyrrolidines for probing the ligand binding sites of biological targets . It has been used to develop new inhibitors of the widely expressed amino acid transporters SLC1A4 and SLC1A5 . These transporters are implicated in numerous pathophysiological processes such as cancer and neurological diseases .

2. Blocker of Neutral Amino Acid Transporters This compound has been used in the discovery of a novel class of alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs) that act as selective high-affinity inhibitors of the SLC1 family neutral amino acid transporters SLC1A4 and SLC1A5 .

Inducer of Programmed Cell Death

3,4-Dehydro-L-proline has been found to induce programmed cell death in the roots of Brachypodium distachyon . This highlights the important role of hydroxyproline-rich glycoproteins (HRGPs) in root hair development and root growth .

Inhibitor of Extensin Biosynthesis

This compound can be used to inhibit extensin biosynthesis . Extensins are cell wall proteins that play a crucial role in plant growth and various developmental processes .

5. Alternate Substrate of Amino Acid Oxidase 3,4-Dehydro-L-proline is an alternate substrate of the amino acid oxidase, NikD . This enzyme plays a key role in the metabolism of amino acids.

Inhibitor of Collagen Secretion

This compound has been found to inhibit collagen secretion by chondrocytes . This could have potential applications in the treatment of diseases related to collagen, such as osteoarthritis.

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

There are ongoing studies on the synthesis and applications of 3,4-Dehydro-L-proline amide hydrochloride . It is being used in the preparation of various derivatives and as a substrate and inhibitor of various enzymes . This suggests potential future directions in the field of enzyme inhibition and drug development.

properties

IUPAC Name

(2S)-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDOQMABVJRPFF-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(N1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H](N1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dehydro-L-proline amide hydrochloride

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